molecular formula C18H18N4O3S B11993294 N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 303104-15-6

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11993294
CAS No.: 303104-15-6
M. Wt: 370.4 g/mol
InChI Key: UWTMKPVYBOAKQJ-YBFXNURJSA-N
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Description

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by two key substituents:

  • A 4-hydroxy-3-methoxyphenyl group, resembling a vanillin-like aromatic moiety.
  • A 5-methylthiophene heterocycle attached to the pyrazole core.

This compound is synthesized via condensation reactions between pyrazole carbohydrazides and substituted aldehydes or ketones . Its structure is typically confirmed using spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction (employing SHELX software for refinement) .

Properties

CAS No.

303104-15-6

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O3S/c1-10-4-7-17(26-10)13-9-14(21-20-13)18(24)22-19-11(2)12-5-6-15(23)16(8-12)25-3/h4-9,23H,1-3H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

UWTMKPVYBOAKQJ-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 5-methylthiophene-2-carbohydrazide under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

FeatureDescription
Pyrazole RingCore structure contributing to reactivity
Hydroxy GroupPotential for hydrogen bonding
Methoxy GroupEnhances lipophilicity
Thiophenyl GroupMay influence electronic properties

Biological Activities

Research indicates that N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide exhibits a range of biological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated cytotoxicity in cancer cell lines.
  • Anti-inflammatory : Potential to inhibit inflammatory pathways.
  • Antidiabetic : May influence glucose metabolism.

Case Studies

  • Antimicrobial Activity :
    A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Cytotoxicity in Cancer Cells :
    In vitro studies showed that the compound induced apoptosis in several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The IC50 values were determined, indicating effective concentrations for therapeutic use.
  • Anti-inflammatory Mechanisms :
    Research highlighted the compound's ability to modulate pro-inflammatory cytokines, providing insights into its potential for treating inflammatory diseases.

Synthesis and Optimization

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with appropriate carbonyl compounds.
  • Substitution Reactions : Introduction of hydroxy and methoxy groups via electrophilic aromatic substitution.
  • Final Coupling : Formation of the final product through condensation reactions.

Synthetic Route Optimization

To enhance yield and purity, optimization strategies may include:

  • Adjusting reaction temperatures and times.
  • Utilizing different solvents or catalysts.
  • Implementing purification techniques such as recrystallization or chromatography.

Comparative Analysis with Related Compounds

The structural similarities with other pyrazole derivatives can provide insights into its unique properties. Below is a comparison table highlighting related compounds:

Compound NameStructural FeaturesNotable Biological Activity
4-HydroxycoumarinCoumarin core with hydroxy substituentAntimicrobial, anticoagulant
5-Nitroisophthalic acidNitro groups on isophthalic acidAntimicrobial
3-MethylpyrazoleMethyl group on pyrazole ringAntifungal properties

Mechanism of Action

The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the phenyl and heterocyclic groups. Key analogs include:

Compound Name Substituent on Phenyl Group Heterocyclic Group Key Differences
Target Compound 4-hydroxy-3-methoxy 5-methylthiophen-2-yl Reference standard for comparison.
N′-(1-(4-Hydroxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-hydroxy 5-methylthiophen-2-yl Lacks the 3-methoxy group; reduced lipophilicity and altered hydrogen bonding.
N′-[(1E)-1-(4-chlorophenyl)ethylidene]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide 4-chloro 5-methylthiophen-2-yl Chlorine substituent increases electron-withdrawing effects, enhancing reactivity.
(Z)-N-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-methoxy 5-methylthiophen-2-yl Lacks hydroxyl group; higher lipophilicity and altered metabolic stability.
N′-[(E)-(3-methoxyphenyl)methylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide 3-methoxy + benzyloxy 4-[(4-methylbenzyl)oxy] Bulkier substituents may reduce membrane permeability but enhance selectivity.

Key Observations :

  • Electron-donating groups (e.g., methoxy, hydroxy) improve solubility via hydrogen bonding but may reduce metabolic stability.
  • The 5-methylthiophene group contributes to π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors .

Characterization Methods :

  • Single-crystal X-ray diffraction (SHELXL software) confirms the (E)-configuration of the imine bond .
  • Spectroscopy : NMR (1H and 13C) and IR verify functional groups and regiochemistry .

Physicochemical Properties

  • Lipophilicity : The 4-hydroxy-3-methoxy group balances hydrophilicity, while the methylthiophene enhances lipophilicity, favoring blood-brain barrier penetration.
  • Thermal Stability : Analogs with electron-withdrawing groups (e.g., chloro ) decompose at higher temperatures than methoxy/hydroxy derivatives.

Biological Activity

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions and the choice of reagents can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. In one study, several synthesized pyrazole derivatives were tested for their antibacterial efficacy, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against E. coli and S. aureus .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Pyrazole derivatives are known to inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds derived from similar scaffolds have shown promising results in inhibiting the proliferation of cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. Compounds with structural similarities have demonstrated up to 85% inhibition of these cytokines at specific concentrations .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets within cells. For instance, they may act as inhibitors of cyclooxygenase enzymes (COX), which play a vital role in inflammation and pain pathways. Additionally, some studies suggest that these compounds may modulate apoptotic pathways, leading to increased cancer cell death .

Case Studies

  • Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened against standard bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to conventional antibiotics .
  • Anticancer Efficacy : In vitro studies on cancer cell lines demonstrated that specific pyrazole compounds induced apoptosis through caspase activation, highlighting their potential use in cancer treatment .

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